molecular formula C4H9NO4S B2569276 3-(Methylsulfamoyl)propanoic acid CAS No. 933714-87-5

3-(Methylsulfamoyl)propanoic acid

Cat. No. B2569276
CAS RN: 933714-87-5
M. Wt: 167.18
InChI Key: MZDBJRROCIFXFX-UHFFFAOYSA-N
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Description

3-(Methylsulfamoyl)propanoic acid, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

Synthetic Chemistry Applications

  • Derivative Synthesis : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives has been investigated, demonstrating strategies for the imination of key sulfoxide intermediates. These derivatives exhibit intriguing conformational properties due to intramolecular hydrogen bonding, except for the proline variant, indicating potential applications in peptide synthesis and drug design (Heather Tye & Catharine L. Skinner, 2002).
  • Catalysis : Research on propylsulfonic acid and methyl bifunctionalized silica materials as heterogeneous acid catalysts has shown significant efficiency in esterification and transesterification reactions. These findings highlight the potential of such catalysts in green chemistry and industrial applications, offering a sustainable alternative to traditional acid catalysts (C. León et al., 2015).

Materials Science Applications

  • Mesoporous Materials : Studies on KIT-6 mesoporous sulfonic acid catalysts have demonstrated enhanced catalytic activity for fatty acid esterification under mild conditions. The pore-expanded structure of these materials contributes to their superior performance, offering insights into the design of more efficient catalysts for biofuel production and other chemical transformations (C. Pirez et al., 2012).

Environmental Applications

  • Pollutant Removal : The development of magnetic nanoparticles functionalized with methyl propylaminopropanoate for the removal of acid red 114 from aqueous solutions has been explored. This study underscores the potential of such functionalized nanoparticles in water treatment technologies, particularly for the removal of dyes and other organic pollutants through hydrogen bonding interactions (Mohsen Mohammadi Galangash et al., 2016).

properties

IUPAC Name

3-(methylsulfamoyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-5-10(8,9)3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDBJRROCIFXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933714-87-5
Record name 3-(methylsulfamoyl)propanoic acid
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